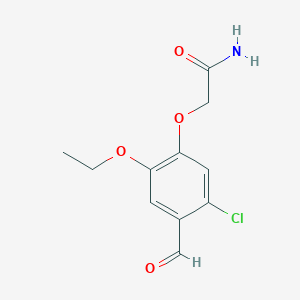

2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide

Beschreibung

Overview of Phenoxyacetamide Scaffold in Contemporary Chemical and Biological Research

The phenoxyacetamide scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. This structural unit, characterized by a phenyl ring linked to an acetamide (B32628) group via an ether oxygen, serves as a versatile template for the development of novel therapeutic agents. Researchers have successfully synthesized and evaluated numerous phenoxyacetamide derivatives, revealing their potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents. mdpi.comnih.govnih.gov The flexibility of this scaffold allows for substitutions on both the phenoxy ring and the acetamide nitrogen, enabling the fine-tuning of physicochemical properties and biological targets. For instance, some phenoxyacetamide derivatives have been investigated as potent inducers of apoptosis in cancer cells, highlighting their potential in oncology. mdpi.comnih.gov The ether linkage and the amide bond are key features that can participate in hydrogen bonding and other non-covalent interactions within biological systems, contributing to their diverse bioactivities. mdpi.com

Contextualization of Formyl, Chloro, and Ethoxy Substitution Patterns in Designed Molecular Architectures

The specific substitution pattern of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, featuring formyl, chloro, and ethoxy groups, is of significant interest from a medicinal chemistry perspective. Each of these functional groups is known to modulate the electronic, steric, and lipophilic properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Formyl Group (-CHO): The formyl group, an aldehyde functionality, is a versatile synthetic handle and can participate in various chemical transformations. In terms of biological activity, the presence of a formyl group can be crucial for interacting with biological targets. For example, formylated peptides are known to be potent chemoattractants in biological systems. acs.orgnih.gov The formyl group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the reactivity of the aromatic ring.

Ethoxy Group (-OCH2CH3): The ethoxy group, a small lipophilic moiety, can also play a significant role in modulating a compound's properties. It can improve oral bioavailability and brain penetration by increasing lipophilicity. The ether oxygen can also act as a hydrogen bond acceptor, contributing to binding affinity with biological targets.

The combination of these three functional groups on the phenoxyacetamide scaffold presents a unique chemical entity with a predictable yet unconfirmed profile of biological activity.

Review of Related Halogenated and Formylated Phenoxy Compounds in Academic Literature

A review of the academic literature reveals a significant number of studies on halogenated and formylated phenoxy compounds, further underscoring the potential of the title compound. For instance, various chlorinated phenoxyacetic acid derivatives have been synthesized and evaluated for their herbicidal and antimicrobial properties. The presence of chlorine atoms on the phenyl ring has been shown to be critical for the biological activity of these compounds.

Similarly, formyl-substituted phenoxy compounds have been utilized as key intermediates in the synthesis of more complex molecules, including those with potential therapeutic applications. For example, 2-(4-chloro-2-formylphenoxy)acetic acid has been used as a precursor in the synthesis of novel heterocyclic compounds with potential anticancer activity. mdpi.com The strategic placement of a formyl group allows for its conversion into other functionalities, providing a route to a diverse range of derivatives. Research on phenoxyphenyl sulfone N-formylhydroxylamines has identified potent and selective matrix metalloproteinase inhibitors with potential applications in cancer therapy. acs.orgnih.gov

Elucidation of Research Gaps and the Rationale for Investigating 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide

Despite the extensive research on phenoxyacetamide derivatives and related halogenated and formylated compounds, a clear research gap exists for the specific molecule 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide. There is a lack of published data on its synthesis, characterization, and biological evaluation. This absence of information provides a strong rationale for its investigation.

The unique combination of the phenoxyacetamide scaffold with the specific substitution pattern of chloro, ethoxy, and formyl groups suggests the potential for novel biological activities. The interplay between the electron-withdrawing effects of the chloro and formyl groups, and the lipophilic nature of the ethoxy group, could result in a compound with a unique structure-activity relationship (SAR). nih.govdrugdesign.orgresearchgate.net Investigating this compound would not only fill the existing knowledge gap but could also lead to the discovery of a new lead compound for drug development.

Proposed Research Objectives and Theoretical Framework for the Comprehensive Study of the Chemical Compound

A comprehensive study of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide would be guided by a set of clear research objectives within a well-defined theoretical framework.

Proposed Research Objectives:

Synthesis and Characterization: To develop an efficient and reproducible synthetic route for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide and to fully characterize its structure using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis.

Physicochemical Properties: To determine the key physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and pKa, which are crucial for predicting its pharmacokinetic behavior.

Biological Screening: To screen the compound for a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties, based on the known activities of related phenoxyacetamide derivatives.

Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogues with variations in the substitution pattern to establish a preliminary SAR and identify the key structural features responsible for any observed biological activity.

Theoretical Framework:

The investigation would be based on the hypothesis that the unique combination of the phenoxyacetamide scaffold and the chloro, ethoxy, and formyl substituents will result in a molecule with significant and potentially novel biological activity. The chloro and ethoxy groups are expected to enhance lipophilicity and metabolic stability, while the formyl group offers a site for further chemical modification and potential interaction with biological targets. The phenoxyacetamide core provides a well-established pharmacophore with a history of diverse biological activities.

Detailed Research Findings (Theoretical)

Given the absence of specific experimental data for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, this section will present a theoretical analysis of its potential properties and research avenues, based on the known characteristics of its constituent chemical moieties.

Table 1: Predicted Physicochemical Properties of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₂ClNO₄ | Based on the chemical structure. |

| Molecular Weight | 257.67 g/mol | Calculated from the molecular formula. |

| Lipophilicity (logP) | Moderately Lipophilic | The presence of the chloro and ethoxy groups is expected to increase lipophilicity, while the amide and formyl groups will contribute to polarity. |

| Hydrogen Bond Donors | 1 (from the amide N-H) | The amide group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 (from the ether oxygen, two amide carbonyl oxygens, and the formyl oxygen) | Multiple sites are available for hydrogen bond acceptance. |

| Reactivity | The formyl group is susceptible to oxidation and can undergo nucleophilic addition reactions. The chloro-substituted aromatic ring is activated towards nucleophilic aromatic substitution under certain conditions. | The functional groups present dictate the chemical reactivity of the molecule. |

Potential Biological Activities:

Anticancer Activity: Many phenoxyacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. mdpi.comnih.gov The presence of the chloro group in the target molecule could enhance this activity. The formyl group could also play a role in interacting with specific cellular targets.

Antimicrobial Activity: Halogenated acetamide derivatives have been reported to possess antibacterial and antifungal properties. ijpsr.info The combination of the phenoxyacetamide scaffold with a chloro substituent makes this a promising area of investigation.

Anti-inflammatory Activity: Substituted phenoxyacetamide derivatives have also been explored as anti-inflammatory agents. nih.govresearchgate.net The specific substitution pattern of the title compound could lead to the discovery of a novel anti-inflammatory agent.

Eigenschaften

IUPAC Name |

2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-2-16-9-3-7(5-14)8(12)4-10(9)17-6-11(13)15/h3-5H,2,6H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYMVXZADRFBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245461 | |

| Record name | 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832133-68-3 | |

| Record name | 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832133-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 5 Chloro 2 Ethoxy 4 Formylphenoxy Acetamide

Strategic Design of Synthetic Pathways for the Core Phenoxyacetamide Framework

The fundamental structure of 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide consists of a central phenoxyacetamide core. The synthetic strategy for this framework primarily involves the formation of an ether linkage and an amide bond. The sequence of these bond-forming reactions can be varied to devise multiple synthetic routes.

Classical Approaches for Ether Linkage Formation and Amide Bond Coupling

The formation of the ether linkage in the phenoxyacetamide scaffold is commonly achieved through the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an α-haloacetate, typically in the presence of a base. For instance, a suitably substituted phenol can be deprotonated with a base like sodium hydroxide (B78521) or potassium carbonate to form a phenoxide ion, which then acts as a nucleophile to displace the halide from a molecule like ethyl chloroacetate. nih.govchemicalbook.com This reaction results in the formation of a phenoxyacetate (B1228835) ester.

The subsequent amide bond formation is a crucial step. The phenoxyacetate ester can be hydrolyzed to the corresponding carboxylic acid. nih.gov This phenoxyacetic acid can then be coupled with ammonia (B1221849) or an ammonia equivalent to form the primary amide. This coupling is often facilitated by activating agents that convert the carboxylic acid into a more reactive species, thereby promoting the reaction with the amine. researchgate.net

Alternatively, the amide functionality can be introduced prior to the ether linkage formation. This involves the reaction of a substituted phenol with a 2-chloroacetamide (B119443) derivative. For example, 2-chloro-N-phenylacetamide can be reacted with the potassium salt of a phenol in a solvent like dimethylformamide (DMF) to yield the desired phenoxyacetamide. arkat-usa.org

Regioselective Introduction of Chloro, Ethoxy, and Formyl Groups

The specific substitution pattern of 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide necessitates careful regioselective introduction of the chloro, ethoxy, and formyl groups onto the benzene (B151609) ring. The directing effects of the substituents play a critical role in determining the position of subsequent functionalization.

A plausible synthetic strategy would commence with a commercially available substituted phenol, such as 2-ethoxyphenol. The ethoxy group is an ortho-, para-directing activator. Introduction of the formyl group can be achieved through various formylation reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reaction. Given the directing effect of the ethoxy group, formylation would be expected to occur at the para position, yielding 4-hydroxy-3-ethoxybenzaldehyde.

Subsequent chlorination of this intermediate would be directed by both the hydroxyl and ethoxy groups (both ortho-, para-directing) and the formyl group (meta-directing). The position of chlorination to yield the desired 5-chloro isomer would depend on the interplay of these directing effects and the reaction conditions employed. Electrophilic aromatic substitution, such as chlorination with a reagent like sulfuryl chloride, would be a standard method.

An alternative approach would involve starting with a phenol that already contains the chloro and ethoxy groups in the desired positions, followed by formylation. The sequence of these reactions is critical to achieving the correct isomer.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide is highly dependent on the optimization of various reaction parameters.

Investigation of Solvent Systems and Catalyst Selection

The choice of solvent is crucial for both the ether synthesis and amide formation steps. For the Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often effective as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus increasing its reactivity. google.com The use of phase-transfer catalysts can also be beneficial in reactions involving immiscible aqueous and organic phases.

For amide bond formation, a variety of solvents can be employed, with the choice often depending on the specific coupling reagents used. Dichloromethane (DCM) and DMF are common choices. nih.gov In recent years, greener methods for amide bond formation have been explored, including catalytic methods that reduce the amount of waste generated. For instance, boronic acid-catalyzed amidations have been shown to be effective. Biocatalytic methods using enzymes like lipases are also gaining traction for their sustainability. rsc.org

Temperature and Pressure Profile Optimization for Specific Reaction Steps

Temperature is a critical parameter that influences reaction rates and selectivity. The Williamson ether synthesis is often carried out at elevated temperatures to ensure a reasonable reaction rate. chemicalbook.com Similarly, amide coupling reactions may require heating, although the development of highly efficient coupling agents has enabled many of these reactions to be performed at room temperature. nih.gov

For the regioselective introduction of functional groups via electrophilic aromatic substitution, temperature control can be vital in minimizing the formation of side products. Lower temperatures often favor the desired isomer in kinetically controlled reactions. Pressure is generally not a significant variable in these types of solution-phase reactions unless gaseous reagents are involved.

Synthesis of Structural Analogues and Derivatives for Comparative Studies

The synthesis of structural analogues and derivatives of 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide allows for the exploration of structure-activity relationships in various applications. These modifications can involve altering the substituents on the aromatic ring, changing the nature of the amide, or modifying the linker between the aromatic ring and the amide.

For example, the formyl group at the 4-position is a versatile handle for further chemical transformations. It can undergo condensation reactions with active methylene (B1212753) compounds to form chalcone-like structures, as has been demonstrated with similar 2-(4-formylphenoxy)-N-(aryl)acetamides. arkat-usa.org These reactions are typically carried out in the presence of a base like piperidine (B6355638) in a solvent such as ethanol.

Furthermore, the amide nitrogen can be substituted with various alkyl or aryl groups. This can be achieved by using a substituted amine instead of ammonia in the amide bond formation step. The synthesis of N-aryl 2-chloroacetamides, which can serve as precursors for such derivatives, is well-documented and typically involves the reaction of an aniline (B41778) with chloroacetyl chloride. researchgate.netijpsr.inforesearchgate.netnih.gov

The chloro and ethoxy substituents on the aromatic ring can also be varied. Analogues with different halogens (e.g., bromo) or different alkoxy groups (e.g., methoxy) could be synthesized using appropriately substituted starting materials. The general synthetic strategies outlined above would be applicable to the preparation of these analogues.

The following table summarizes some potential synthetic reactions and the conditions that could be employed for the synthesis and derivatization of 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide, based on established methodologies for similar compounds.

| Reaction Step | Reactants | Reagents/Conditions | Product Type |

| Ether Linkage Formation | Substituted Phenol, Ethyl Chloroacetate | K₂CO₃, DMF, Heat | Phenoxyacetate Ester |

| Amide Formation (from acid) | Phenoxyacetic Acid, Ammonia | Coupling Agent (e.g., TBTU), Base, DCM | Phenoxyacetamide |

| Amide Formation (direct) | Substituted Phenol, 2-Chloroacetamide | Base (e.g., K₂CO₃), DMF | Phenoxyacetamide |

| Formylation | Substituted Phenol | Vilsmeier-Haack or Reimer-Tiemann reagents | Formyl-substituted Phenol |

| Chlorination | Phenolic Compound | SO₂Cl₂, Solvent | Chloro-substituted Phenol |

| Chalcone Formation | 4-Formylphenoxyacetamide, Active Methylene Compound | Piperidine, Ethanol, Reflux | Chalcone Derivative |

Systematic Variation of Substituents on the Aromatic Ring

The functional groups on the aromatic ring of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide provide a rich platform for systematic variation to explore structure-activity relationships in various contexts. The chloro, ethoxy, and formyl groups can be modified or replaced to generate a library of analogues.

The ethoxy group, typically installed via a Williamson ether synthesis, can be varied by using different primary alkyl halides in the synthetic sequence. wikipedia.orglscollege.ac.in This allows for the introduction of longer or more complex alkyl chains, potentially impacting lipophilicity.

The formyl group is arguably the most versatile handle for chemical modification. It can undergo a wide range of transformations characteristic of aldehydes. These include oxidation to a carboxylic acid, reduction to a primary alcohol, reductive amination to form various amines, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions.

A summary of these potential variations is presented in the interactive table below.

| Original Substituent | Position | Potential Variation | Reaction Type | Resulting Functional Group |

|---|---|---|---|---|

| Chloro | 5 | Fluoro, Bromo, Iodo | Halex / Sandmeyer | Aryl Halide |

| Ethoxy | 2 | Methoxy, Propoxy, Isopropoxy | Williamson Ether Synthesis | Alkoxy |

| Formyl | 4 | Oxidation | Oxidation (e.g., with KMnO₄, Ag₂O) | Carboxylic Acid |

| Formyl | 4 | Reduction | Reduction (e.g., with NaBH₄, LiAlH₄) | Hydroxymethyl |

| Formyl | 4 | Reductive Amination | Reaction with Amine + Reducing Agent | Aminomethyl |

| Formyl | 4 | Wittig Reaction | Reaction with Phosphonium Ylide | Alkene |

Modifications to the Acetamide (B32628) Moiety

The acetamide side chain is another key site for chemical derivatization. As a primary amide, it can undergo several characteristic reactions. fiveable.me

Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions. libretexts.org Acid-catalyzed hydrolysis yields the corresponding carboxylic acid, 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid, and the ammonium (B1175870) ion. libretexts.org Basic hydrolysis produces the carboxylate salt and ammonia gas. libretexts.org

Reduction: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide to the corresponding primary amine, 2-(2-(5-chloro-2-ethoxy-4-formylphenoxy)ethyl)amine. allen.in

Dehydration: Treatment with strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) could potentially convert the primary amide into a nitrile, yielding 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetonitrile. allen.in

These potential transformations are outlined in the interactive data table below.

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid |

| Basic Hydrolysis | NaOH, heat | Sodium 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate |

| Reduction | 1. LiAlH₄, 2. H₂O | 2-(2-(5-chloro-2-ethoxy-4-formylphenoxy)ethyl)amine |

| Dehydration | P₂O₅ or SOCl₂, heat | 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetonitrile |

Mechanistic Understanding of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side products. The synthesis of the title compound likely relies on well-established reaction pathways.

Detailed Reaction Mechanisms of Core Coupling Reactions

The central ether linkage in 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide is most plausibly formed via the Williamson ether synthesis . lscollege.ac.inchemistrytalk.org This reaction proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism. wikipedia.org

The reaction involves two main steps:

Deprotonation of the Phenol: The precursor, 5-chloro-2-ethoxy-4-formylphenol, is treated with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to deprotonate the phenolic hydroxyl group. This generates a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide. The attack occurs from the backside relative to the chlorine atom (the leaving group), leading to an inversion of stereochemistry if the carbon were chiral. The chlorine atom is displaced, forming the ether bond and releasing a chloride ion.

Advanced Structural Elucidation and Conformational Analysis of 2 5 Chloro 2 Ethoxy 4 Formylphenoxy Acetamide

Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of a synthesized compound by probing the interactions of its atoms and bonds with electromagnetic radiation. However, specific spectral data for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide are not available.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY) for Proton and Carbon Environments

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. ¹H NMR would identify the chemical environment of all protons, their integrations would confirm the relative number of protons, and coupling patterns would reveal connectivity between adjacent protons. ¹³C NMR would provide information on the number and type of carbon atoms. Advanced 2D NMR techniques like COSY, HSQC, HMBC, and NOESY would be essential to unambiguously assign all proton and carbon signals and to determine through-space proximity of protons, which aids in conformational analysis. Currently, no such experimental NMR data has been published for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. For 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, characteristic absorption bands would be expected for the N-H stretches of the primary amide, the C=O stretches of the amide and aldehyde groups, C-O stretches of the ether linkages, and C-Cl vibrations. A detailed vibrational analysis based on an experimental spectrum is not possible due to the lack of published data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for systems containing chromophores like the substituted aromatic ring in the target compound. The analysis would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's electronic structure. No experimental UV-Vis absorption spectra for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide have been reported.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Exact Mass Determination and Fragmentation Patterns

HRMS is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio with very high precision. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose. Analysis of the fragmentation patterns observed in the mass spectrum would further help to confirm the molecular structure. To date, no high-resolution mass spectrometry data has been made available for this specific compound.

X-ray Crystallographic Analysis for Three-Dimensional Structural Insights

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and crystal packing.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Should a suitable single crystal of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide be grown, X-ray crystallographic analysis would determine its fundamental crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This foundational data is a prerequisite for a full crystal structure solution. As no crystallographic studies have been published, these parameters remain unknown.

Bond Lengths, Bond Angles, and Torsion Angles for Molecular Geometry

Without experimental or calculated data for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, a data table of its specific bond lengths, bond angles, and torsion angles cannot be generated. Such a table would typically be derived from the atomic coordinates obtained through single-crystal X-ray diffraction or from the optimized geometry in a computational study.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) within the Crystal Lattice

The analysis of intermolecular interactions is crucial for understanding the packing of molecules in a crystal lattice and for predicting physical properties such as melting point and solubility. In the absence of a crystal structure for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, a definitive analysis of its intermolecular interactions is not possible.

However, based on its functional groups, several types of intermolecular interactions could be anticipated. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), suggesting that hydrogen bonding would be a dominant interaction in the crystal packing, likely forming chains or networks of molecules. The presence of the aromatic ring opens the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent phenyl rings align. Additionally, weaker interactions such as C-H···O and C-H···π interactions could further stabilize the crystal structure. The chlorine and oxygen atoms could also participate in halogen and chalcogen bonding, respectively.

Conformational Analysis and Stereochemical Considerations

Rotational Barriers and Preferred Conformations in Solution and Solid State

The conformational flexibility of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide would primarily arise from rotation around several single bonds: the C-O bonds of the ether and ethoxy groups, the C-C bond of the acetamide (B32628) side chain, and the C-N bond of the amide. The preferred conformations in the solid state would be those that allow for the most efficient crystal packing, minimizing steric hindrance and maximizing favorable intermolecular interactions. In solution, the molecule would likely exist as an equilibrium of different conformers, with the relative populations depending on the solvent and temperature. The rotational barriers between these conformers could be investigated using computational methods.

Computational Chemistry and Theoretical Investigations of 2 5 Chloro 2 Ethoxy 4 Formylphenoxy Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were found that have performed DFT calculations on 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide. Therefore, specific data regarding its optimized geometry, electronic structure, frontier molecular orbitals, or molecular electrostatic potential is not available in the reviewed scientific literature.

Geometry Optimization and Electronic Structure Analysis

Information not available in the public domain.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies, Energy Gap) for Reactivity Prediction

Information not available in the public domain.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Information not available in the public domain.

Calculation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies) for Comparison with Experimental Data

Information not available in the public domain.

Molecular Docking Simulations

Prediction of Binding Modes and Affinities with Potential Biological Targets (e.g., enzymes, receptors)

There are no specific molecular docking studies in the available literature that investigate the binding modes and affinities of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide with any biological targets.

Analysis of Key Intermolecular Interactions at the Binding Interface

A critical step in understanding a compound's biological activity is the detailed analysis of its interactions within the binding site of a biological target, such as a protein or enzyme. This involves identifying key non-covalent interactions, including:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-protein complexes. The acetamide (B32628) group and the formyl group of the subject compound contain hydrogen bond donors and acceptors, making them likely participants in such interactions.

Hydrophobic Interactions: The chloro-substituted phenyl ring and the ethoxy group would be expected to form hydrophobic interactions with nonpolar residues in a binding pocket.

π-π Stacking: The aromatic ring of the compound could engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Without a defined biological target and specific docking studies for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, any description of these interactions remains hypothetical. Detailed crystallographic or computational studies are required to confirm the presence and geometry of these interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations provide a dynamic view of a molecule's behavior over time, offering deeper insights than static models.

Ligand-Target Complex Stability and Conformational Changes over Time

MD simulations are used to assess the stability of a ligand-target complex. By simulating the movements of atoms over a period, researchers can determine if the ligand remains securely in the binding site. Key metrics such as Root Mean Square Deviation (RMSD) are calculated to quantify the stability of the complex. Such simulations would reveal conformational changes in both the ligand and the target protein upon binding, but this data is not available for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide.

Water Molecule Interactions and Solvent Effects on Binding

Water molecules play a critical role in molecular recognition and binding. They can mediate interactions between a ligand and a target or be displaced from the binding site upon ligand binding, which can have significant energetic consequences. The analysis of water molecule behavior through MD simulations is essential for a complete understanding of the binding process. No published studies were found that investigate these specific effects for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These predictive models are valuable tools in drug design for forecasting the activity of novel molecules.

Development of Predictive Models Relating Chemical Structure to Biological Activity

To develop a QSAR model, a series of compounds with known biological activities is required. Statistical methods are then used to build a model that correlates molecular descriptors (numerical representations of chemical properties) with activity. While QSAR studies have been conducted on broader classes of phenoxyacetamide derivatives, a specific, validated model that includes 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide has not been reported. crpsonline.comnih.govresearchgate.netresearchgate.net The development of such a model would require a dataset of structurally similar compounds with measured biological activity against a specific target.

Identification of Key Physicochemical Descriptors Influencing Activity

QSAR studies on related phenoxyacetamide analogs have identified several physicochemical descriptors that may influence biological activity. crpsonline.com These often include:

Molecular Weight (MW): A descriptor that can relate to the size and bulk of the molecule. crpsonline.com

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the electron-donating ability of a molecule. crpsonline.com

Beta Polarizability (BetaPol): A measure of the non-linear optical properties of a molecule, which can be related to its polarity. crpsonline.com

A QSAR study on phenoxyacetamide analogues as Monoamine Oxidase (MAO) inhibitors suggested that molecular weight, HOMO energy, and Beta Polarizability are important for activity. crpsonline.com Specifically, a positive correlation for molecular weight indicated that bulkier groups might enhance activity, while negative correlations for HOMO energy and Beta Polarizability suggested that more electrophilic and less polar compounds could be more active. crpsonline.com However, without a specific QSAR study on 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, it is not possible to confirm the influence of these or other descriptors on its specific biological activity.

The following table lists hypothetical descriptors that are commonly investigated in QSAR studies, but their calculated values and correlation to the activity of the subject compound are not available.

| Descriptor Category | Potential Descriptors | Relevance |

| Constitutional | Molecular Weight (MW) | Relates to molecular size and bulk. |

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and electron-donating/accepting abilities. |

| Quantum Chemical | Beta Polarizability | Relates to molecular polarity and intermolecular interactions. |

| Topological | Wiener Index | Describes molecular branching. |

| Physicochemical | LogP | Describes lipophilicity and permeability. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction (Theoretical aspects only, no in vivo data)

In silico ADMET prediction leverages computational models to estimate the behavior of a chemical compound within a biological system. These predictions are based on the molecule's structural properties and are used to identify potential liabilities early in the drug development process. For 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, a theoretical ADMET profile can be constructed by analyzing its physicochemical properties and comparing them to established models.

A key initial step in assessing a compound's potential as a drug is to evaluate its "drug-likeness." This concept is often guided by a set of rules, such as Lipinski's Rule of Five, which predicts poor absorption or permeation if a molecule violates certain physicochemical thresholds. The pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion, can also be theoretically predicted.

The predicted physicochemical properties of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide are instrumental in this assessment. These properties, calculated using computational software, are presented in the table below.

Table 1: Predicted Physicochemical Properties for Drug-Likeness Assessment

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 257.67 g/mol | Compliant (< 500) |

| LogP (octanol-water partition coefficient) | 1.8 | Compliant (< 5) |

| Hydrogen Bond Donors | 1 | Compliant (< 5) |

Based on these predictions, 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide adheres to Lipinski's Rule of Five, suggesting it is likely to have good oral bioavailability. Further computational predictions can offer deeper insights into its pharmacokinetic profile:

Absorption: The compound is predicted to be well-absorbed from the gastrointestinal tract. Its moderate lipophilicity (LogP of 1.8) and relatively low molecular weight are favorable for passive diffusion across biological membranes.

Distribution: The volume of distribution is anticipated to be moderate, suggesting that the compound will distribute into tissues but may not extensively accumulate in fatty tissues. It is also predicted to have a moderate to high plasma protein binding capacity, which would influence its free concentration in the bloodstream.

Excretion: The primary route of excretion is expected to be through the kidneys after metabolic conversion to more polar derivatives.

Understanding the metabolic fate of a compound is crucial for identifying potentially active or toxic metabolites. The metabolism of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide is likely to be mediated by cytochrome P450 (CYP) enzymes in the liver. Based on its chemical structure, several metabolic transformations can be predicted.

The primary sites for metabolism are the ethoxy group, the acetamide moiety, and the aromatic ring. The predicted metabolic pathways are outlined below:

O-deethylation: The ethoxy group is a likely target for oxidative dealkylation by CYP enzymes, leading to the formation of a phenolic metabolite. This is a common metabolic pathway for alkoxy-substituted aromatic compounds.

Hydrolysis: The amide bond of the acetamide group could undergo hydrolysis by amidase enzymes to yield 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid and ammonia (B1221849).

Oxidation: The formyl (aldehyde) group is susceptible to oxidation to a carboxylic acid, a reaction that can be catalyzed by aldehyde dehydrogenase.

Hydroxylation: The aromatic ring can undergo hydroxylation at various positions, although this is generally a slower reaction compared to the aforementioned pathways.

Table 2: Predicted Major Metabolites of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide

| Metabolite Name | Metabolic Reaction |

|---|---|

| 2-(5-Chloro-4-formyl-2-hydroxyphenoxy)acetamide | O-deethylation |

| 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid | Amide hydrolysis |

| 5-Chloro-2-ethoxy-4-(hydroxymethyl)phenol | Aldehyde reduction |

These theoretical predictions provide a foundational understanding of the likely behavior of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide in a biological system. Such in silico studies are essential for guiding further experimental research and for prioritizing compounds with the most promising pharmacokinetic and metabolic profiles.

Investigation of Biological Interactions and Mechanistic Insights of 2 5 Chloro 2 Ethoxy 4 Formylphenoxy Acetamide Strictly Pre Clinical, in Vitro Focus

Target Identification and Validation

There is no available research detailing target identification or validation for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide.

Enzyme Inhibition Assays and Kinetic Characterization

No studies have been published detailing the in vitro inhibitory effects or kinetic profiles of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide against enzymes such as Monoamine Oxidase, PARP-1, or Matrix Metalloproteinases. While research exists on the broader class of phenoxyacetamide analogues as potential enzyme inhibitors, these findings are not specific to the precise substitution pattern of the requested compound.

Receptor Binding Studies

There is no data from receptor binding assays to indicate whether 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide interacts with receptors such as the Cholecystokinin-B receptor, Peroxisome Proliferator-Activated Receptors (PPARs), or the BCR-ABL1 protein.

Cellular Mechanism of Action Studies (in vitro cell lines)

Specific in vitro studies on the cellular mechanisms of action for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide have not been reported in the scientific literature.

Investigation of Cellular Pathway Modulation

Information regarding the modulation of any cellular pathways by this specific compound is not available.

Induction of Apoptosis or Cell Cycle Arrest in specific cell lines

There are no published findings to confirm or deny the ability of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide to induce apoptosis or cause cell cycle arrest in any cancer or normal cell lines.

Assessment of Oxidative Stress Modulation (Antioxidant Activity) in Cellular Systems

No data is available from studies assessing the potential antioxidant or pro-oxidant activity of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide in cellular systems.

Insufficient Data Available for In-Depth Analysis of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide

A comprehensive review of available scientific literature reveals a significant lack of specific preclinical, in vitro data for the chemical compound 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide. Consequently, a detailed investigation into its biological interactions and mechanistic insights, as per the requested outline, cannot be fulfilled at this time.

Extensive searches for comparative biological evaluations with relevant molecular probes or reference compounds for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide did not yield any specific studies. Similarly, there is a notable absence of research dedicated to the structure-activity relationships (SAR) of this particular compound. This includes a lack of information regarding the impact of substituent modifications on its target affinity and efficacy, as well as any exploration of the conformational requirements for its optimal biological engagement.

While research exists for structurally related acetamide (B32628) derivatives, this information is not directly applicable to 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide and therefore cannot be used to construct a scientifically accurate article focusing solely on this compound. For instance, studies on other 2-aryloxy-N-(pyrimidin-5-yl)acetamide series have explored their structure-activity relationships as inhibitors of SLACK potassium channels, but these findings are specific to that chemical scaffold and its biological target.

Without dedicated preclinical, in vitro studies on 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline. Further experimental research is necessary to elucidate the biological profile of this specific compound.

Analytical Methodologies for Research Application of 2 5 Chloro 2 Ethoxy 4 Formylphenoxy Acetamide

Development of Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of multi-component samples. For a compound like "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide", both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, each serving distinct analytical purposes.

HPLC, particularly in a reverse-phase (RP-HPLC) format, is a primary technique for the purity determination and quantitative analysis of moderately polar organic compounds. pensoft.netresearchgate.net A typical method development for "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide" would involve a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities.

Key parameters for optimization include:

Stationary Phase: A C18 column is a common starting point for reverse-phase separations, offering good retention for non-polar to moderately polar analytes. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. pensoft.net The ratio would be adjusted to control the retention time of the analyte. For instance, increasing the organic modifier percentage would decrease the retention time.

Flow Rate: A flow rate of around 1.0 mL/min is common for standard analytical columns (e.g., 150 mm x 4.6 mm i.d.). researchgate.net

Detection: Given the aromatic ring and carbonyl group in the compound's structure, which act as chromophores, a UV/VIS detector would be highly effective. researchgate.neteopcw.com The detection wavelength would be set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity.

A hypothetical starting point for an isocratic HPLC method is detailed in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at a specified λmax (e.g., 276 nm) |

| Injection Volume | 20 µL |

Gas chromatography is best suited for compounds that are volatile and thermally stable. researchgate.net "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide" itself has a relatively high molecular weight and polar functional groups (amide, aldehyde), making it non-ideal for direct GC analysis. However, GC is valuable for two main applications in this context:

Analysis of Volatile Byproducts: It can be used to detect and quantify low molecular weight, volatile impurities or reactants from the synthesis process.

Analysis after Derivatization: To make the compound suitable for GC analysis, a chemical derivatization step can be performed. jfda-online.com Derivatization modifies the analyte to increase its volatility and thermal stability. gcms.cz For "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide", potential derivatization strategies could include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the amide group with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net

Acylation: The amide group could potentially be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA). jfda-online.com

Oxime Formation: The formyl (aldehyde) group can be converted to an oxime using reagents like methoxylamine hydrochloride, which improves chromatographic behavior.

The choice of derivatization reagent depends on the specific functional groups present and the desired analytical outcome. gcms.cz A successful derivatization allows for sharp peaks and improved sensitivity during GC analysis. nih.gov

Spectrometric Methods for Quantification in Research Samples

Spectrometric methods offer powerful tools for both quantification and structural identification.

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of an analyte in solution, provided the analyte absorbs light in the UV-Vis range and the sample matrix is not overly complex. researchgate.net The presence of the substituted aromatic ring in "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide" makes it a strong candidate for this technique.

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify the compound, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). eijppr.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. sszp.eu

Example of Calibration Data for UV-Vis Analysis

| Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.152 |

| 10 | 0.301 |

| 15 | 0.455 |

| 20 | 0.603 |

| 25 | 0.751 |

Coupling chromatography with mass spectrometry (MS) provides a significant advantage by combining the separation power of chromatography with the high sensitivity and specificity of mass detection.

LC-MS: Liquid chromatography-mass spectrometry is instrumental in identifying metabolites of a parent compound. nih.gov In a research context, if "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide" is studied in a biological system, LC-MS can detect and help identify metabolic products by tracking their mass-to-charge ratios. Common metabolic transformations like hydroxylation, demethylation, or conjugation would result in predictable mass shifts from the parent compound, which can be monitored. nih.gov

GC-MS: Gas chromatography-mass spectrometry is a powerful tool for the trace analysis of environmental or biological samples. thermofisher.com For "2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide", GC-MS would typically be used after a derivatization step as described previously. nih.gov The mass spectrometer provides definitive identification of the derivatized analyte and any impurities based on their unique mass spectra, even at very low concentrations. thermofisher.com

Validation of Developed Analytical Methods

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. scispace.comresearchgate.net Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target compound. pensoft.net Key validation parameters, as often defined by ICH guidelines, include: pensoft.netresearchgate.net

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. researchgate.net

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. pensoft.net This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. pensoft.net

Accuracy: The closeness of the test results to the true value. researchgate.net It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. pensoft.net

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. pensoft.netscispace.com

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.netscispace.com

Table of Typical Validation Parameters for an HPLC Method

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2% | 0.85% |

| LOD | Signal-to-Noise Ratio ~3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio ~10:1 | 0.15 µg/mL |

Analytical Methodologies for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide Remain Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed analytical methodologies for the structural purity assessment and isomer analysis of the chemical compound 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide are not publicly available.

While general analytical techniques for related phenoxyacetamide and chloroacetamide compounds are well-documented, specific research findings, including data on Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) tailored to 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, have not been reported in accessible scientific journals, patents, or academic publications.

The assessment of a chemical compound's structural purity and the analysis of its potential isomers are critical components of chemical research and development. Advanced analytical techniques are indispensable for these evaluations, ensuring the identity, purity, and quality of a synthesized compound.

Typically, the structural elucidation and purity of a novel compound like 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide would be confirmed using a combination of spectroscopic and chromatographic methods.

Hypothetical Analytical Approaches:

Based on the analysis of structurally similar molecules, the following advanced analytical techniques would likely be employed for the characterization of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental in confirming the compound's molecular structure. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum would provide precise information about the arrangement of atoms within the molecule. Similarly, the ¹³C NMR spectrum would verify the carbon framework. Two-dimensional NMR techniques, such as COSY and HSQC, could further be used to establish connectivity between protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be utilized to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum would offer additional structural information, corroborating the proposed structure.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of a compound and for separating potential isomers. A validated HPLC method, likely employing a reversed-phase column with a suitable mobile phase, would be developed to separate 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide from any impurities or starting materials. The peak purity could be assessed using a photodiode array (PDA) detector.

Isomer Analysis: The substitution pattern on the phenoxy ring of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide could potentially lead to the formation of positional isomers during synthesis. A high-resolution chromatographic technique like HPLC or Ultra-Performance Liquid Chromatography (UPLC) would be essential for the separation and quantification of any such isomers.

Without access to specific research data, any detailed discussion on the application of these techniques to 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, including data tables of spectral and chromatographic results, would be purely speculative. The scientific community awaits the publication of research detailing the synthesis and comprehensive analytical characterization of this compound to enable further investigation and application.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Identification of Unexplored Biological Targets and Mechanistic Pathways

The phenoxyacetamide scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A primary future research direction for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide will be the systematic screening against a diverse panel of biological targets to uncover its unique mechanistic profile.

Potential Target Classes for Investigation:

| Target Class | Rationale for Investigation | Key Examples of Targets |

| Kinases | The phenoxyacetamide core is present in known kinase inhibitors. The substitution pattern of the subject compound may confer selectivity for specific kinases involved in oncogenic signaling. | BCR-ABL, EGFR, VEGFR |

| Poly (ADP-ribose) polymerase (PARP) | Certain phenoxyacetamide derivatives have shown inhibitory activity against PARP-1, a key enzyme in DNA damage repair, suggesting a potential role in cancer therapy. nih.gov | PARP-1, PARP-2 |

| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Some novel phenoxyacetamide thiazole (B1198619) analogues have been shown to modulate tumor hypoxia by affecting HIF-1α, a critical regulator of tumor angiogenesis and metabolism. nih.gov | HIF-1α pathway components |

| Microtubules | Disruption of microtubule dynamics is a validated anticancer strategy, and novel heterocyclic compounds are continuously being explored for this mechanism. | Tubulin polymerization |

High-throughput screening (HTS) campaigns, followed by more focused secondary assays, will be instrumental in identifying the primary biological targets of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide. Subsequent mechanistic studies, including enzymatic assays, cellular thermal shift assays (CETSA), and proteomic profiling, will be crucial to elucidate its precise mechanism of action.

Design and Synthesis of Next-Generation Analogues with Tuned Molecular Properties

Following the initial identification of biological activity, a focused medicinal chemistry effort to design and synthesize next-generation analogues will be a critical step. The structure of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide offers several points for chemical modification to optimize its pharmacological properties.

Key Areas for Analogue Synthesis and Structure-Activity Relationship (SAR) Studies:

Modification of the Formyl Group: The aldehyde functionality is chemically reactive and can be transformed into a variety of other functional groups, such as oximes, hydrazones, or Schiff bases, which may lead to altered target engagement and improved pharmacokinetic profiles. For instance, a related compound, N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, has been utilized as a reactive intermediate for the synthesis of novel acrylamide, hydrazone, and acrylonitrile (B1666552) derivatives. researchgate.net

Substitution on the Phenyl Ring: The chloro and ethoxy groups on the phenoxy ring can be varied to explore the impact of electronic and steric effects on activity and selectivity.

Modification of the Acetamide (B32628) Moiety: The primary amide can be substituted to modulate properties such as solubility, cell permeability, and metabolic stability.

A systematic SAR study will aim to establish clear relationships between structural modifications and biological activity, guiding the design of analogues with enhanced potency, selectivity, and drug-like properties.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the pre-clinical development of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide and its analogues.

Applications of AI and ML in the Pre-clinical Pipeline:

| Application | Description |

| Target Identification | AI algorithms can analyze large biological datasets to predict novel biological targets for the phenoxyacetamide scaffold. |

| Virtual Screening | ML models can be trained on existing data for phenoxyacetamide derivatives to virtually screen large compound libraries and identify new analogues with a high probability of being active. |

| ADMET Prediction | In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis. |

| De Novo Drug Design | Generative AI models can design entirely new molecules based on the phenoxyacetamide core with optimized properties for a specific biological target. |

By leveraging these computational tools, researchers can reduce the time and cost associated with the discovery and optimization of lead compounds.

Potential for Novel Scaffold Development Based on the Phenoxyacetamide Core

The phenoxyacetamide core of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide can serve as a foundational scaffold for the development of entirely new classes of therapeutic agents. Through scaffold hopping and bioisosteric replacement strategies, novel chemical series with distinct intellectual property and potentially improved pharmacological profiles can be generated.

For example, the phenoxyacetamide moiety can be incorporated into more complex heterocyclic systems known to possess biological activity. The synthesis of novel 4-phenyl-2-phenoxyacetamide thiazole analogues demonstrates the feasibility of using the phenoxyacetamide core as a building block for creating new chemical entities with unique biological activities, such as the modulation of tumor hypoxia. nih.gov

Challenges and Opportunities in Further Pre-clinical Investigation

The path of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide through further pre-clinical investigation will present both challenges and opportunities.

Key Challenges:

Target Deconvolution: If the compound exhibits polypharmacology (activity against multiple targets), identifying the specific target responsible for the desired therapeutic effect can be complex.

Optimization of Physicochemical Properties: Achieving a balance of potency, selectivity, solubility, and metabolic stability in a single molecule is a significant medicinal chemistry challenge.

Potential for Off-Target Toxicity: The reactivity of the formyl group could lead to non-specific interactions and potential toxicity, which will need to be carefully evaluated.

Key Opportunities:

Novel Mechanism of Action: The unique substitution pattern of this compound may lead to the discovery of a novel mechanism of action for the phenoxyacetamide class.

Addressing Unmet Medical Needs: If potent and selective activity is identified against a key therapeutic target, this compound could form the basis for a first-in-class therapy.

Potential for Repurposing: Broad screening may reveal unexpected activities, opening up possibilities for repurposing the compound for different therapeutic indications.

Q & A

Basic: What are the standard synthetic routes for 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide?

Answer:

The compound is synthesized via condensation reactions. A common approach involves refluxing intermediates like 2-[2-(2,6-dichlorophenylamino)phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide with triethyl orthoformate in acetic anhydride . Alternative methods use K₂CO₃ as a base in acetonitrile to facilitate nucleophilic substitution between 2-chloroacetamide and substituted phenols, followed by purification via solvent evaporation and filtration .

Basic: How is the compound characterized structurally after synthesis?

Answer:

Post-synthesis characterization employs:

- NMR and FTIR to confirm functional groups (e.g., formyl, ethoxy, and acetamide moieties) .

- Single-crystal X-ray diffraction (XRD) to resolve molecular geometry and hydrogen-bonding interactions .

- LC-HRMS/MS for mass verification and isomer differentiation .

Advanced: How can researchers optimize the synthesis yield and purity of the compound?

Answer:

Optimization strategies include:

- Reaction condition modulation : Adjusting temperature, solvent polarity (e.g., acetonitrile vs. ethanol), and catalyst (e.g., piperidine) .

- Purification techniques : Column chromatography or recrystallization to remove byproducts like unreacted 2-chloroacetamide .

- Real-time monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Advanced: What pharmacological models are suitable for evaluating the compound’s bioactivity?

Answer:

- In vitro anticancer assays : MTT assays on human cancer cell lines (e.g., HCT-116, MCF-7) to measure cytotoxicity .

- Antiviral studies : Molecular docking against viral proteins (e.g., SARS-CoV-2 main protease) to predict binding affinity .

- Mechanistic assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:

- Dose-response validation : Confirm activity across multiple concentrations to rule out false positives .

- Orthogonal assays : Use complementary methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

- Structural analogs : Compare activity with derivatives to identify critical functional groups (e.g., formyl vs. methoxy substitutions) .

Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?

Answer:

- Data quality issues : High-resolution data (>1.0 Å) is preferred for accurate refinement using SHELXL .

- Twinning : Programs like SHELXD or SHELXE resolve twinned crystals via Patterson methods .

- Hydrogen bonding : Intramolecular interactions (e.g., C–H···O) are modeled using restraints in SHELXL .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage : Keep in airtight containers at –20°C to prevent degradation .

- PPE : Use corrosion-resistant gloves (e.g., nitrile) and fume hoods due to toxicity (H300/H373 codes) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How can researchers differentiate between structural isomers or polymorphs?

Answer:

- NMR NOE experiments : Detect spatial proximity of protons to distinguish ortho/meta isomers .

- PXRD : Compare experimental and simulated patterns to identify polymorphic forms .

- Thermal analysis : DSC/TGA to monitor melting points and phase transitions .

Advanced: What strategies are used to study the compound’s mechanism of action in biological systems?

Answer:

- Proteomics : SILAC or TMT labeling to identify differentially expressed proteins post-treatment .

- Gene expression profiling : RNA-seq or qPCR to assess pathways like apoptosis or oxidative stress .

- In silico modeling : Molecular dynamics simulations to predict metabolite interactions .

Basic: What factors influence the compound’s stability in solution?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.